

Physicochemical Properties of Iopamidol: An Indepth Technical Guide for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

lopamidol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as X-ray and computed tomography (CT).[1][2] Its chemical structure, a tri-iodinated benzene derivative, is central to its radiopacity, as the iodine atoms effectively absorb X-rays, thereby enhancing the visibility of internal structures.[2][3] A comprehensive understanding of its physicochemical properties is paramount for its application in research and development, ensuring optimal formulation, stability, and experimental outcomes. This guide provides a detailed overview of the core physicochemical characteristics of **lopamidol**, methodologies for their determination, and a visualization of its chemical structure and a representative experimental workflow.

Physicochemical Data of Iopamidol

A summary of the key physicochemical properties of **lopamidol** is presented in the table below, offering a consolidated resource for researchers.



Property	Value	References
Molecular Formula	C17H22I3N3O8	[4]
Molecular Weight	777.1 g/mol	[4]
Appearance	White to off-white crystalline powder	[5][6]
Solubility	Very soluble in water, very slightly soluble in methanol, practically insoluble in ethanol and methylene chloride.	[5][7]
Water Solubility	473.7 g/L at 25 °C	[5]
Partition Coefficient (XLogP3)	-2.4	[4]
рКа	10.70 (at 25 °C)	[5]
Protein Binding	Little to no significant binding to serum or plasma proteins.	[3][8]
Osmolality (at 37 °C)	413 mOsm/kg water (41% solution), 616 mOsm/kg water (61% solution), 796 mOsm/kg water (76% solution)	[9]
Viscosity (at 37 °C)	2.0 cP (41% solution), 4.7 cP (61% solution), 9.4 cP (76% solution)	[8]
Specific Gravity (at 37 °C)	1.227 (41% solution), 1.339 (61% solution), 1.405 (76% solution)	[8]
Stability	Stable in aqueous solutions; should be protected from light. [10] Studies have shown stability under X-ray exposure up to 100 mGy.[11]	[10][11]



Experimental Protocols

The determination of the physicochemical properties of **lopamidol** involves a range of established analytical techniques. Below are detailed methodologies for key experiments.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][5]

Methodology:

- Preparation: An excess amount of solid **lopamidol** is added to a known volume of the
 desired solvent (e.g., water, methanol, ethanol) in a sealed, temperature-controlled container
 (e.g., a glass vial or flask).
- Equilibration: The container is agitated in a mechanical shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached.[3]
 This can be determined by taking samples at different time points until the concentration of the dissolved lopamidol remains constant.[3]
- Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by centrifugation or filtration.[12]
- Quantification: The concentration of **lopamidol** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).

Partition Coefficient (logP) Determination

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for its experimental determination.[6][13]

Methodology:



- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH
 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
- Partitioning: A known amount of **lopamidol** is dissolved in one of the phases (typically the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is reached.
- Phase Separation: The n-octanol and aqueous phases are separated by centrifugation.
- Quantification: The concentration of **lopamidol** in each phase is determined by a suitable analytical technique like HPLC.[6]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **lopamidol** in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

pKa Determination (UV-Visible Spectrophotometry)

The acid dissociation constant (pKa) can be determined for compounds with a pH-dependent light absorption spectrum using UV-Visible spectrophotometry.[15][16]

Methodology:

- Solution Preparation: A series of solutions of lopamidol are prepared at a constant concentration in a range of buffers with different, precisely known pH values.[16]
- Spectral Measurement: The UV-Visible absorption spectrum of each solution is recorded over a relevant wavelength range.
- Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorptivities is plotted against the pH of the solutions.



pKa Calculation: The resulting data typically forms a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[16]

Viscosity Measurement (Capillary Viscometer)

The viscosity of **lopamidol** solutions is a critical parameter, especially for injectable formulations. It can be measured using a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[17][18]

Methodology:

- Instrument Calibration: The viscometer is calibrated using a standard liquid of known viscosity to determine the viscometer constant.[17]
- Sample Preparation: The **Iopamidol** solution of the desired concentration is prepared and brought to a constant, specified temperature (e.g., 20 °C or 37 °C) in a water bath.[17]
- Measurement: A precise volume of the **lopamidol** solution is introduced into the viscometer.
 The time taken for the liquid to flow between two marked points on the capillary is measured.
- Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity (in centipoise, cP) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[17]

Osmolality Measurement (Freezing Point Depression)

Osmolality is a measure of the solute concentration and is a critical factor for the physiological compatibility of injectable solutions. It is commonly determined by measuring the freezing point depression of the solution.[19][20]

Methodology:

- Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality.[9][19]
- Sample Preparation: The **Iopamidol** solution is prepared at the desired concentration.



- Measurement: A small, precise volume of the sample is placed in the osmometer's measurement chamber. The instrument supercools the sample and then induces crystallization. The freezing point of the sample is precisely measured.
- Calculation: The osmolality of the solution is directly proportional to the freezing point depression and is typically displayed by the instrument in mOsm/kg.[19]

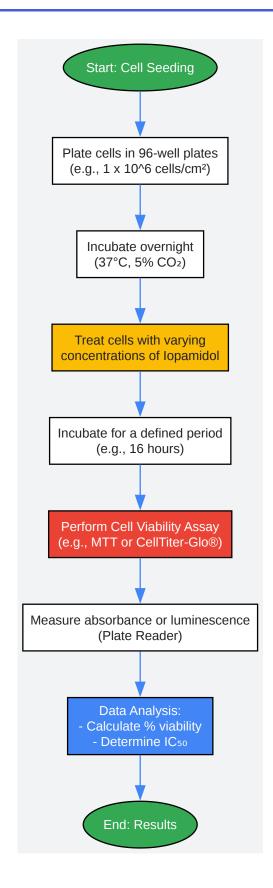
Mandatory Visualizations Chemical Structure of Iopamidol

Caption: Chemical structure of **Iopamidol** (C₁₇H₂₂I₃N₃O₈).

Experimental Workflow: In Vitro Cell Viability Assay

This diagram illustrates a typical workflow for assessing the cytotoxicity of **lopamidol** on a cell line in a research setting.





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Caption: Workflow for an in vitro cell viability assessment of **lopamidol**.



Mechanism of Action for Research Applications

In research, **lopamidol**'s primary mechanism of action is as a contrast agent for X-ray-based imaging. Its three iodine atoms per molecule provide a high degree of X-ray attenuation.[2][3] When introduced into a biological system, either in vitro or in vivo, it increases the radiodensity of the areas where it distributes. This allows for the visualization and analysis of anatomical structures, fluid dynamics, and physiological processes that would otherwise be indistinguishable from surrounding tissues in a standard X-ray image.[21][22]

The non-ionic nature of **lopamidol** contributes to its lower osmolality compared to ionic contrast agents, which generally results in better tolerability in in vivo studies.[1][23] Its high water solubility and low protein binding ensure rapid distribution in the extracellular fluid and subsequent elimination, primarily through renal excretion in in vivo models.[3][8] These properties make it a valuable tool for a variety of research applications, including:

- Preclinical Imaging: Assessing tumor vascularity, blood-brain barrier integrity, and organ perfusion in animal models of disease.
- Cellular and Tissue Imaging: Visualizing the distribution of fluids in ex vivo tissue samples.
- Medical Device Development: Evaluating the performance and placement of implantable devices.

Conclusion

The physicochemical properties of **lopamidol** are integral to its function and application as a research tool. Its high water solubility, low osmolality, and excellent stability make it a reliable and versatile contrast agent. The experimental protocols outlined in this guide provide a framework for the accurate characterization of **lopamidol** and similar compounds in a research setting. A thorough understanding of these properties and methodologies is essential for scientists and developers to effectively utilize **lopamidol** in their research endeavors, leading to more robust and reproducible experimental outcomes.

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